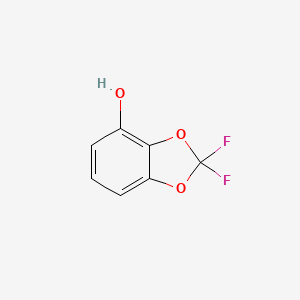

2,2-Difluoro-1,3-benzodioxol-4-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,2-difluoro-1,3-benzodioxol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLKNZQTCHZQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299766 | |

| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126120-86-3 | |

| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126120-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoro-1,3-benzodioxol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole and its Derivatives

An Important Note on 2,2-Difluoro-1,3-benzodioxol-4-ol: Publicly available scientific literature and chemical databases contain limited to no specific information regarding the synthesis, properties, or direct applications of this compound. Therefore, this guide focuses on the core chemical structure, 2,2-Difluoro-1,3-benzodioxole , and its key derivatives that are well-documented. This information provides a foundational understanding for researchers, scientists, and drug development professionals interested in this chemical class.

The 2,2-difluoro-1,3-benzodioxole moiety is a crucial building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1][2][3] The inclusion of fluorine atoms imparts unique electronic properties, enhancing metabolic stability and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core compound's structure, properties, synthesis, and the characteristics of its important derivatives.

Core Compound: 2,2-Difluoro-1,3-benzodioxole

The foundational compound for this class is 2,2-Difluoro-1,3-benzodioxole, also known as 1,2-(Difluoromethylenedioxy)benzene.

-

Structure:

Physicochemical Properties

The physical and chemical properties of 2,2-Difluoro-1,3-benzodioxole and one of its key derivatives are summarized below.

| Property | 2,2-Difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde |

| CAS Number | 1583-59-1[5] | 119895-68-0 |

| Appearance | Colorless to light yellow clear liquid | Liquid |

| Boiling Point | 129 - 130 °C | Not specified |

| Density | 1.422 g/mL at 25 °C | 1.423 g/mL at 25 °C |

| Refractive Index | n20/D 1.5000[5] | n20/D 1.497 |

| Flash Point | 32 °C / 89.6 °F | 91.1 °C / 196.0 °F |

| Storage Temperature | Not specified | -20°C |

Synthesis Protocols

The synthesis of the 2,2-difluoro-1,3-benzodioxole core structure is a key step for obtaining its various derivatives. The following protocols are based on patented chemical processes.

This process describes the preparation of 2,2-Difluoro-1,3-benzodioxole via a chlorine-fluorine exchange reaction.[2]

Materials:

-

2,2-Dichloro-1,3-benzodioxole (1.18 mol, 226 g)

-

Anhydrous Potassium Fluoride (KF) (3.61 mol, 210 g), dried in vacuum at 150°C

-

Tetramethylene sulfone (solvent)

-

Glass three-necked round bottom flask with stirrer, condenser, and heating

-

Water

Procedure:

-

Charge the flask with anhydrous KF and 2,2-dichloro-1,3-benzodioxole.[2]

-

Heat the mixture to 140°C with continuous stirring.[2]

-

Monitor the reaction progress using gas chromatography (GC) at regular intervals.[2]

-

Continue the reaction for approximately 8 hours, or until the conversion of the starting material is 100%.[2]

-

After completion, cool the reaction mixture.[2]

-

Add 2000 g of water to dissolve the salts and the tetramethylene sulfone.[2]

-

The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.[2]

-

Purify the product by distillation.[2]

This method outlines the synthesis of the 4-formyl derivative from 4-bromomethyl-2,2-difluoro-1,3-benzodioxole.[7]

Materials:

-

Crude 4-bromomethyl-2,2-difluoro-1,3-benzodioxole (117 g)

-

Urotropin (120 g)

-

Water (250 ml)

-

Hydrochloric acid (120 ml) in 150 ml of water

Procedure:

-

Add the crude 4-bromomethyl-2,2-difluoro-1,3-benzodioxole to a mixture of urotropin in water.[7]

-

Heat the mixture under reflux for 3 hours.[7]

-

Following the reflux period, add the hydrochloric acid solution.[7]

-

(Further processing and purification steps would be required to isolate the final aldehyde product).

Key Derivatives and Their Significance

The versatility of the 2,2-difluoro-1,3-benzodioxole core allows for functionalization at various positions, leading to a range of derivatives with applications in research and development.

References

- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]

- 2. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 3. 4-Ethynyl-2,2-difluoro-1,3-benzodioxole [myskinrecipes.com]

- 4. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]

- 6. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

The Unexplored Potential of 2,2-Difluoro-1,3-benzodioxol-4-ol: A Technical Overview of a Scaffold with Significant Biological Promise

For the attention of: Researchers, Scientists, and Drug Development Professionals

Issued: November 2025

Abstract

This technical guide addresses the biological activity of 2,2-Difluoro-1,3-benzodioxol-4-ol. A comprehensive review of publicly available scientific literature and databases reveals a significant lack of direct studies on this specific molecule. Consequently, this document provides an in-depth analysis of the biological activities associated with its core scaffold, 2,2-Difluoro-1,3-benzodioxole, and the broader class of 1,3-benzodioxole derivatives. By examining the established pharmacological and agrochemical significance of structurally related compounds, this paper aims to highlight the potential therapeutic and industrial applications of this compound and to stimulate future research into its specific biological profile. This guide summarizes known quantitative data for related compounds, outlines relevant experimental protocols, and presents logical frameworks for the synthesis and potential mechanisms of action of benzodioxole derivatives.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole moiety is a privileged heterocyclic structure found in numerous naturally occurring and synthetic compounds with a wide array of biological activities.[1] Its derivatives have been extensively explored in medicinal chemistry and agrochemical research, leading to the development of important therapeutic agents and crop protection products.[2][3] The introduction of a difluoromethylene group at the 2-position to form the 2,2-difluoro-1,3-benzodioxole core can significantly enhance metabolic stability and modulate electronic properties, making it an attractive scaffold for modern drug discovery.[4]

While research into various substituted 2,2-difluoro-1,3-benzodioxoles is ongoing, there is a conspicuous absence of data on the 4-hydroxy substituted analogue, this compound. This document serves to bridge this knowledge gap by providing a comprehensive overview of the known biological landscape of its parent and related structures.

The 2,2-Difluoro-1,3-benzodioxole Core: A Key Building Block

The 2,2-difluoro-1,3-benzodioxole scaffold is a versatile intermediate in the synthesis of a range of biologically active molecules.[5][6] Its utility is well-documented in both the pharmaceutical and agrochemical industries.[7]

Pharmaceutical Applications

A notable application of the 2,2-difluoro-1,3-benzodioxole moiety is in the development of small molecule chaperones. For instance, this core structure is present in drugs like Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis.[4] These drugs function by correcting the folding of a mutant protein, thereby restoring its function.[4] The benzodioxole group plays a crucial role in the binding of these drugs to the target protein.[4]

Furthermore, the parent compound, 2,2-Difluoro-1,3-benzodioxole, is utilized in the synthesis of inhibitors for Kv3 potassium channels and renin, highlighting its importance in developing treatments for neurological disorders and hypertension, respectively.[6]

Agrochemical Applications

In the field of agriculture, 2,2-difluoro-1,3-benzodioxole is a key intermediate in the production of modern crop protection agents.[3] Derivatives of this scaffold have been investigated for their potential as fungicides and insecticides.[5]

Biological Activities of 1,3-Benzodioxole Derivatives

The broader family of 1,3-benzodioxole derivatives has been shown to exhibit a diverse range of biological activities. These findings provide a strong rationale for investigating the potential of this compound.

Anti-Tumor Activity

Several 1,3-benzodioxole derivatives have demonstrated promising anti-tumor properties.[2] These compounds can induce apoptosis and inhibit enzymes crucial for cancer cell proliferation.[2] Some have been shown to enhance the efficacy of existing arsenical-based cancer treatments by improving their pharmacokinetic profiles.[2] While a study on a series of synthesized 1,3-benzodioxoles did not show cytotoxic effects at a concentration of 10-4 M, other research has identified peptidyl-like derivatives with IC50 values in the micromolar range against tumor cell lines.[8][9]

Anti-Hyperlipidemia and Antioxidant Effects

Synthetic 1,3-benzodioxole-based fibrate derivatives have been evaluated for their ability to lower plasma lipid levels.[2] Certain compounds in this class exhibited significant reductions in triglycerides, total cholesterol, and low-density lipoprotein cholesterin in animal models of hyperlipidemia.[2] Additionally, some derivatives have demonstrated notable antioxidant and anti-inflammatory activities.[2]

Cyclooxygenase (COX) Inhibition

A study focused on newly synthesized benzodioxole derivatives identified compounds with inhibitory activity against COX-1 and COX-2 enzymes.[10] The most potent compound against COX-1 had an IC50 of 0.725 µM, while another compound showed activity against both enzymes with IC50 values of 1.12 µM (COX-1) and 1.3 µM (COX-2).[10]

Table 1: Quantitative Data for Selected Biologically Active Benzodioxole Derivatives

| Compound Class | Target/Activity | Measurement | Value | Reference |

| Benzodioxole Acetic Acid Derivative | COX-1 Inhibition | IC50 | 0.725 µM | [10] |

| Benzodioxole Aryl Acetate Derivative | COX-1 Inhibition | IC50 | 1.12 µM | [10] |

| Benzodioxole Aryl Acetate Derivative | COX-2 Inhibition | IC50 | 1.3 µM | [10] |

| Peptidyl-like Benzodioxole Derivative | Anti-tumor | IC50 | Micromolar range | [9] |

Experimental Protocols

While no specific protocols for this compound are available, the following methodologies have been employed in the evaluation of related benzodioxole derivatives and serve as a valuable reference for future studies.

Synthesis of Benzodioxole Derivatives

The general synthesis of benzodioxole derivatives often involves the reaction of a catechol with a suitable electrophile. For the synthesis of 2,2-disubstituted 1,3-benzodioxoles, ketones or aldehydes can be reacted with catechol in the presence of a catalyst.[3] The synthesis of the 2,2-difluoro-1,3-benzodioxole core is typically achieved through the reaction of 2,2-dichloro-1,3-benzodioxole with a fluorinating agent such as potassium fluoride.[3][7]

Caption: General synthetic logic for this compound.

In Vitro Cytotoxicity Assays

The cytotoxic activity of benzodioxole derivatives against various cancer cell lines has been evaluated using standard methods such as the MTS assay.[10] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Caption: Workflow for a typical in vitro cytotoxicity assay.

Enzyme Inhibition Assays

The inhibitory activity of benzodioxole derivatives against enzymes like COX-1 and COX-2 can be determined using commercially available screening kits.[10] These assays typically measure the formation of a colored product resulting from the enzymatic reaction, and the inhibition is quantified by a decrease in color intensity.[10]

Potential Signaling Pathways and Mechanisms of Action

Given the diverse biological activities of its structural analogs, this compound could potentially interact with multiple signaling pathways. The presence of the hydroxyl group at the 4-position could introduce new hydrogen bonding capabilities, potentially leading to novel target interactions or altered selectivity compared to other derivatives.

Based on the activities of related compounds, potential mechanisms of action for this compound could include:

-

Enzyme Inhibition: Direct inhibition of enzymes such as cyclooxygenases, kinases, or phosphatases involved in disease progression.

-

Protein-Protein Interaction Modulation: Acting as a molecular chaperone to correct protein misfolding or disrupting pathological protein-protein interactions.

-

Receptor Binding: Agonistic or antagonistic activity at various cellular receptors.

Caption: Potential mechanisms of action for this compound.

Conclusion and Future Directions

While there is currently no direct experimental data on the biological activity of this compound, the extensive body of research on the 2,2-difluoro-1,3-benzodioxole and 1,3-benzodioxole scaffolds strongly suggests that it is a compound of significant interest for biological investigation. The proven utility of this core in pharmaceuticals and agrochemicals, combined with the diverse activities of its derivatives, provides a solid foundation for future research.

It is recommended that future studies focus on the synthesis of this compound and its subsequent evaluation in a battery of in vitro and in vivo assays to elucidate its biological profile. Key areas of investigation should include its potential as an anti-cancer agent, an anti-inflammatory compound, and a modulator of key enzymatic pathways. Such research will be crucial in unlocking the potential of this unexplored molecule.

References

- 1. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 5. nbinno.com [nbinno.com]

- 6. 2,2-Difluoro-1,3-benzodioxole | 1583-59-1 [chemicalbook.com]

- 7. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 8. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Difluoro-1,3-benzodioxole Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-difluoro-1,3-benzodioxole scaffold is a privileged structural motif in medicinal chemistry and agrochemical research. The incorporation of the difluoromethylene group (-CF2-) into the benzodioxole ring system imparts unique electronic properties and metabolic stability, making its derivatives attractive candidates for the development of novel therapeutic agents and crop protection agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 2,2-difluoro-1,3-benzodioxole derivatives, with a particular focus on analogs exhibiting fungicidal and anticancer properties. While specific data on 2,2-difluoro-1,3-benzodioxol-4-ol derivatives remain limited in publicly available literature, this guide extrapolates from closely related analogs to provide a foundational understanding for researchers in the field.

Synthesis of the 2,2-Difluoro-1,3-benzodioxole Core

The foundational step in the synthesis of various derivatives is the construction of the 2,2-difluoro-1,3-benzodioxole core. A common and effective method involves the reaction of catechol with a suitable geminal difluorinating agent.

General Synthetic Workflow

Spectroscopic Characterization of 2,2-Difluoro-1,3-benzodioxol-4-ol: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data expected for 2,2-Difluoro-1,3-benzodioxol-4-ol. Due to the limited availability of experimental data for this specific compound, this document presents a detailed analysis of closely related analogues: 2,2-Difluoro-1,3-benzodioxole and 1,3-Benzodioxol-4-ol . The guide includes a summary of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in clear, tabular formats for comparative analysis. Furthermore, it outlines detailed, generalized experimental protocols for these spectroscopic techniques, applicable to the analysis of the title compound and its derivatives. Visual workflows for each spectroscopic method are provided to illustrate the logical progression of sample analysis.

Introduction

2,2-Difluoro-1,3-benzodioxole derivatives are a class of compounds with significant potential in pharmaceutical and agrochemical research. The introduction of fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of these compounds. This guide addresses the need for detailed spectroscopic information on this compound by providing a thorough examination of its core structural motifs through the analysis of key analogues.

Spectroscopic Data of Analogues

In the absence of specific experimental data for this compound, the following sections present the available spectroscopic data for the closely related compounds: 2,2-Difluoro-1,3-benzodioxole and 1,3-Benzodioxol-4-ol.

Spectroscopic Data of 2,2-Difluoro-1,3-benzodioxole

Table 1: NMR Spectroscopic Data for 2,2-Difluoro-1,3-benzodioxole

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 13C | Data not available | - | - | - |

| 19F | Data not available | - | - | - |

Table 2: IR Spectroscopic Data for 2,2-Difluoro-1,3-benzodioxole

| Wavenumber (cm-1) | Functional Group |

| Specific peak data not available. FTIR spectra are available for viewing in spectral databases.[1] | C-H aromatic, C=C aromatic, C-O, C-F |

Table 3: Mass Spectrometry Data for 2,2-Difluoro-1,3-benzodioxole

| m/z | Relative Intensity (%) | Ion |

| Specific fragmentation data not available. | - | [M]+• |

Spectroscopic Data of 1,3-Benzodioxol-4-ol

Table 4: NMR Spectroscopic Data for 1,3-Benzodioxol-4-ol

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 13C | Data not available in tabular format. A 13C NMR spectrum is available for this compound.[2] | - | - | - |

Table 5: IR Spectroscopic Data for 1,3-Benzodioxol-4-ol

| Wavenumber (cm-1) | Functional Group |

| Specific peak data not available. A vapor phase IR spectrum is available.[2] | O-H, C-H aromatic, C=C aromatic, C-O |

Table 6: Mass Spectrometry Data for 1,3-Benzodioxol-4-ol

| m/z | Relative Intensity (%) | Ion |

| Specific fragmentation data not available in tabular format. GC-MS data is available.[2] | - | [M]+• |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a proton (¹H) NMR spectrum. This typically involves a short pulse sequence and a few scans.

-

For carbon (¹³C) NMR, a longer acquisition time with more scans is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

For fluorine (¹⁹F) NMR, a specific probe tuning is required. Acquisition parameters are generally similar to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

-

Identify characteristic absorption bands (e.g., O-H stretch for the hydroxyl group, C=C stretches for the aromatic ring, C-F stretches, and C-O stretches).

-

Compare the observed frequencies with correlation tables to aid in functional group identification.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the ionization technique and the chromatographic method if applicable.

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with the ionization process.

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

In the ion source, the sample molecules are ionized (e.g., by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻ in ESI).

-

The ions are then transferred into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed.

-

-

Data Analysis:

-

The resulting mass spectrum shows the relative abundance of different ions.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule. The fragments correspond to stable pieces of the original molecule.

-

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic techniques described above.

References

solubility and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties, with a focus on the predicted solubility and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol. Due to the limited publicly available data for this specific molecule, this guide leverages data from structurally similar compounds, namely 2,2-Difluoro-1,3-benzodioxole and its derivatives, to provide informed predictions. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the handling, formulation, and analytical characterization of this compound. Detailed experimental protocols for determining solubility and stability are also provided to guide further investigation.

Introduction

2,2-Difluoro-1,3-benzodioxole derivatives are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of the difluorinated dioxole ring can modulate the lipophilicity, metabolic stability, and bioavailability of parent molecules. This compound, in particular, possesses a hydroxyl group that can serve as a key interaction point with biological targets or as a site for further chemical modification. A thorough understanding of its solubility and stability is paramount for its successful application in research and development. This guide aims to consolidate the available information and provide a predictive assessment of these critical parameters.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole and Related Compounds

| Property | 2,2-Difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | Predicted for this compound |

| CAS Number | 1583-59-1[1][2][3] | 119895-68-0 | 154594-31-7 |

| Molecular Formula | C7H4F2O2[1][2][3] | C8H4F2O3 | C7H4F2O3 |

| Molecular Weight | 158.10 g/mol [1][2][3] | 186.11 g/mol | 174.10 g/mol |

| Appearance | Colorless to light yellow liquid/oil[4] | Liquid | Likely a solid at room temperature due to the hydroxyl group enabling hydrogen bonding. |

| Boiling Point | 129 - 130 °C[5] | Not available | Expected to be significantly higher than the parent compound due to hydrogen bonding. |

| Density | 1.303 g/mL at 25 °C[1][3] | 1.423 g/mL at 25 °C | Likely higher than the parent compound. |

| Flash Point | 32 °C[5] | 91.1 °C | Not available. |

| Storage | 2-8°C[1][6] | -20°C | Cool, dry place, protected from light. |

Solubility Profile (Predicted)

The solubility of a compound is a critical factor in its biological activity and formulation. Based on the structure of this compound, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl group is expected to increase its solubility in polar solvents compared to the parent compound, 2,2-Difluoro-1,3-benzodioxole.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to moderate | The hydroxyl group will enhance aqueous solubility through hydrogen bonding, but the fluorinated benzodioxole core remains largely hydrophobic. |

| Methanol, Ethanol | Soluble[6] | The compound is expected to be readily soluble in polar protic solvents due to the ability to form hydrogen bonds. |

| Chloroform | Soluble[6] | The overall molecule has significant non-polar character, suggesting solubility in chlorinated solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for polar organic compounds. |

| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |

Stability Profile (Predicted)

The stability of a compound under various conditions is crucial for its storage, handling, and formulation. The 2,2-difluoro-1,3-benzodioxole moiety is generally considered to be chemically robust.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |

| Thermal | Moderately stable. | The compound is expected to be stable at ambient temperatures. At elevated temperatures, decomposition may occur. The parent compound, 2,2-Difluoro-1,3-benzodioxole, is noted to be stable under normal conditions[5]. |

| Acidic (Aqueous) | Potentially unstable. | The dioxole ring may be susceptible to acid-catalyzed hydrolysis to form the corresponding catechol. |

| Basic (Aqueous) | Potentially unstable. | The phenolic hydroxyl group can be deprotonated, which may increase susceptibility to oxidation. |

| Oxidative | Susceptible to oxidation. | The phenolic hydroxyl group is prone to oxidation, which could lead to the formation of quinone-type structures. |

| Photostability | Potentially sensitive to light. | Aromatic compounds, especially those with hydroxyl groups, can be susceptible to photodegradation. Storage in light-resistant containers is recommended. |

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, clear glass vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. Subsequently, the supernatant is clarified by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions: The stock solution is diluted into various stress condition solutions:

-

Acidic: e.g., 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic: e.g., 0.1 M NaOH at room temperature.

-

Oxidative: e.g., 3% H2O2 at room temperature.

-

Thermal: The stock solution is heated (e.g., 60°C).

-

Photolytic: The stock solution is exposed to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Mass spectrometry can be used to identify the structure of the degradants.

-

Data Evaluation: The percentage of the remaining parent compound and the formation of degradation products are plotted over time to determine the degradation rate.

Caption: General workflow for conducting forced degradation studies.

Conclusion

While direct experimental data on the solubility and stability of this compound is currently lacking in the public domain, a predictive assessment based on the known properties of structurally related compounds provides a valuable starting point for researchers. The presence of the hydroxyl group is anticipated to enhance its solubility in polar solvents relative to its parent scaffold, while also introducing potential liabilities to oxidative and pH-dependent degradation. The experimental protocols outlined in this guide provide a clear path forward for the empirical determination of these critical parameters, which will be essential for the successful development of this promising compound in pharmaceutical and other applications.

References

- 1. 2,2-二氟-1,3-苯并二氧杂环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]

- 4. 2,2-Difluoro-1,3-benzodioxole 1583-59-1 | 東京化成工業株式会社 [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,2-Difluoro-1,3-benzodioxole CAS#: 1583-59-1 [m.chemicalbook.com]

Unlocking New Frontiers in Research: A Technical Guide to 2,2-Difluoro-1,3-benzodioxol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged structural motif in medicinal and agricultural chemistry. The incorporation of the difluoromethylenedioxy group often imparts favorable physicochemical and pharmacological properties, such as enhanced metabolic stability, increased bioavailability, and improved target-binding affinity. This in-depth guide focuses on a specific, yet underexplored, derivative: 2,2-Difluoro-1,3-benzodioxol-4-ol . The strategic placement of a hydroxyl group on this fluorinated scaffold presents a wealth of opportunities for developing novel therapeutic agents and specialized chemical probes. The phenolic hydroxyl group can act as a key hydrogen bond donor/acceptor, a potent antioxidant moiety, or a versatile synthetic handle for further molecular elaboration. This document serves as a comprehensive resource, detailing its synthesis, potential research applications, and methodologies for its investigation.

Physicochemical Properties of the Core Scaffold

| Property | Value | Reference |

| CAS Number | 1583-59-1 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 1.303 g/mL at 25 °C | |

| Refractive Index | n20/D 1.444 | |

| Storage Temperature | 2-8°C |

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in current literature. However, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry methodologies. The primary challenge lies in the regioselective introduction of the hydroxyl group at the C-4 position. A feasible approach involves the synthesis of a 4-substituted precursor, such as an amine or a halide, followed by conversion to the phenol.

Proposed Synthetic Pathway

A logical synthetic route begins with the formation of the core 2,2-difluoro-1,3-benzodioxole ring, followed by functionalization.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

1. Synthesis of 2,2-Difluoro-1,3-benzodioxole (Core Intermediate)

This protocol is adapted from patented industrial processes.[2][3]

-

Materials: 2,2-Dichloro-1,3-benzodioxole, anhydrous potassium fluoride (KF), potassium hydrogen fluoride (KHF₂), and a high-boiling point solvent (e.g., tetramethylene sulfone/sulfolane).

-

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge anhydrous KF (e.g., 3.0-3.5 molar equivalents) and a catalytic amount of KHF₂ (e.g., 0.01-0.05 molar equivalents) into the solvent.

-

Add 2,2-dichloro-1,3-benzodioxole (1.0 molar equivalent).

-

Heat the reaction mixture with vigorous stirring to 140-160°C.

-

Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 7-10 hours.

-

After completion, cool the mixture and add water to dissolve the inorganic salts.

-

The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, will separate.

-

Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2,2-difluoro-1,3-benzodioxole. A yield of approximately 83% can be expected.[2]

-

2. Conversion of 4-Amino-2,2-difluoro-1,3-benzodioxole to this compound (via Diazotization)

This is a standard procedure for converting aromatic amines to phenols.[4][5]

-

Materials: 4-Amino-2,2-difluoro-1,3-benzodioxole, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), water, ice.

-

Procedure:

-

Dissolve the 4-amino precursor in a dilute aqueous solution of sulfuric acid, cooling the mixture in an ice bath to 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

To hydrolyze the diazonium salt, gently heat the solution. The evolution of nitrogen gas will be observed. Continue heating until gas evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target phenol.

-

Potential Research Applications

The unique combination of a phenolic hydroxyl group and a difluorobenzodioxole core suggests numerous avenues for research and development.

Pharmaceutical Applications

The parent benzodioxole scaffold is present in numerous bioactive molecules.[6] The introduction of the 2,2-difluoro moiety is a known strategy to enhance metabolic stability and target engagement.[7] The 4-hydroxyl group adds a critical pharmacophoric feature.

-

Enzyme Inhibition: Phenolic compounds are well-documented inhibitors of various enzymes.[8][9][10] The hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the molecule within an enzyme's active site. Potential targets include:

-

Cyclooxygenases (COX-1/COX-2): Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors for anti-inflammatory applications.[11]

-

Carbonic Anhydrases (CAs): Phenols are a known class of CA inhibitors, with applications in treating glaucoma, edema, and certain cancers.[10][12]

-

α-Amylase and α-Glucosidase: Inhibition of these enzymes is a key strategy for managing type 2 diabetes. Benzodioxole derivatives have shown potent inhibitory activity.[10]

-

Kinases and Phosphatases: The hydroxyl group can interact with key residues in the ATP-binding pocket or active sites of these signaling proteins.

-

-

Antioxidant and Neuroprotective Agent: Phenols are classic antioxidants, capable of scavenging reactive oxygen species (ROS). This property is crucial for applications in neurodegenerative diseases (e.g., Parkinson's, Alzheimer's) and other conditions linked to oxidative stress.

-

Antimicrobial and Antifungal Agents: Benzodioxole derivatives have demonstrated significant antimicrobial and antifungal properties.[13] The related compound, Fludioxonil, which contains the difluorobenzodioxole core, is an effective fungicide.[2] this compound should be screened against a panel of pathogenic bacteria and fungi.

-

Anticancer Agents: The benzodioxole moiety has been incorporated into compounds with cytotoxic effects against various cancer cell lines.[6][11] The phenolic group could enhance this activity through mechanisms like inducing apoptosis or inhibiting cancer-related enzymes.

Agrochemical Applications

Building on the known fungicidal activity of related compounds like Fludioxonil, this compound is a prime candidate for development as a novel agrochemical.[2] Its derivatives could be explored as fungicides, herbicides, or insecticides.

Synthetic Chemistry Building Block

The phenolic hydroxyl group is a versatile functional group for further chemical modification, making this compound a valuable intermediate.

Caption: Synthetic utility of the phenolic hydroxyl group.

Quantitative Data on Related Compounds

The following table summarizes biological activity data for derivatives of the 2,2-difluoro-1,3-benzodioxole scaffold, highlighting the potential of this chemical class.

| Compound Class | Target/Activity | Quantitative Data (IC₅₀/CC₅₀/MIC) | Reference |

| Benzodioxole Carboxamide Derivatives | α-Amylase Inhibition | IC₅₀ = 2.57 µg/mL and 4.28 µg/mL for lead compounds | [10] |

| Benzodioxole Carboxamide Derivatives | Anticancer (HeLa, HepG2 cell lines) | IC₅₀ = 26.59–65.16 µM for lead compound | [10] |

| Benzodioxole Aryl Acetate/Acid Derivatives | COX Enzyme Inhibition | Selective inhibition of COX-2 over COX-1 demonstrated | [11] |

| Benzodioxole Aryl Acetate/Acid Derivatives | Anticancer (HeLa cells) | CC₅₀ = 219 µM for most potent compound | [11] |

| Spirooxindole-Benzodioxole Hybrids | α-Glucosidase & α-Amylase Inhibition | Potent inhibition observed, comparable to acarbose | [8] |

| 1,3-Benzodioxole Peptidyl Derivatives | Antimicrobial (Bacillus subtilis) | Growth promotion observed | [13] |

Mandatory Visualizations and Workflows

General Workflow for Biological Screening

The following diagram illustrates a typical workflow for evaluating the biological activity of this compound.

Caption: A generalized workflow for screening novel compounds.

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, molecule with significant potential in drug discovery and agrochemical research. The combination of the metabolically robust difluorobenzodioxole core with a synthetically versatile and pharmacophorically important phenolic hydroxyl group makes it an attractive target for synthesis and biological evaluation.

Future research should focus on:

-

Optimizing the Synthesis: Developing a high-yield, scalable synthetic route to make the compound readily accessible.

-

Broad Biological Screening: Evaluating its activity against a wide range of biological targets, including kinases, proteases, microbial strains, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Utilizing the phenolic hydroxyl group as a synthetic handle to generate a library of derivatives (e.g., ethers, esters) to probe the SAR and identify more potent and selective compounds.

-

In Vivo Evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a solid foundation and a strategic roadmap for researchers to unlock the full potential of this compound and its future derivatives.

References

- 1. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]

- 3. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. flexiprep.com [flexiprep.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Phenols and Polyphenols as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

The Emergence of a Key Scaffold: A Technical Guide to 2,2-Difluoro-1,3-benzodioxol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-difluoro-1,3-benzodioxole moiety is a critical structural motif in modern medicinal chemistry and agrochemical design. Its incorporation into molecules can significantly enhance metabolic stability, modulate lipophilicity, and improve target engagement. While the parent compound, 2,2-difluoro-1,3-benzodioxole, has a documented history of synthesis and application, the specific derivative, 2,2-Difluoro-1,3-benzodioxol-4-ol, represents a key, albeit less directly chronicled, intermediate for further functionalization. This technical guide provides a comprehensive overview of the likely synthetic pathways leading to this important molecule, drawing upon established methodologies for analogous compounds. It also details the known history of the core benzodioxole structure and presents relevant experimental protocols and data for the synthesis of its foundational precursor.

Discovery and History of the 2,2-Difluoro-1,3-benzodioxole Core

Synthetic Pathways

Two primary logical synthetic routes to this compound are proposed based on existing chemical literature for similar structures.

Synthesis from Pyrogallol

This approach is analogous to the synthesis of other 4-hydroxy-1,3-benzodioxole derivatives. It involves the direct reaction of pyrogallol (1,2,3-trihydroxybenzene) with a suitable difluoromethylene source.

Caption: Proposed synthesis of this compound from pyrogallol.

Functionalization of 2,2-Difluoro-1,3-benzodioxole

This strategy involves the synthesis of the parent 2,2-difluoro-1,3-benzodioxole followed by the introduction of a hydroxyl group at the 4-position. A potential, albeit multi-step, route could involve formylation followed by a Baeyer-Villiger oxidation.

Caption: Multi-step synthesis via functionalization of the parent benzodioxole.

Experimental Protocols

While a specific protocol for this compound is not published, the following detailed experimental procedures for the synthesis of the crucial precursor, 2,2-Difluoro-1,3-benzodioxole, are adapted from patent literature.

Synthesis of 2,2-Dichloro-1,3-benzodioxole (Intermediate)

-

Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and gas inlet is charged with 1,3-benzodioxole and a suitable solvent such as benzotrifluoride.

-

Initiation: A radical initiator (e.g., azobisisobutyronitrile - AIBN) is added to the mixture.

-

Chlorination: Chlorine gas is bubbled through the solution at a controlled rate while maintaining the reaction temperature between 80-100 °C.

-

Work-up: Upon completion of the reaction (monitored by GC), the solvent is removed under reduced pressure to yield crude 2,2-dichloro-1,3-benzodioxole, which can be used in the next step without further purification.

Synthesis of 2,2-Difluoro-1,3-benzodioxole

-

Reaction Setup: A three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and thermometer is charged with anhydrous potassium fluoride (KF) and a catalyst, such as potassium hydrogen fluoride (KHF₂). A high-boiling polar aprotic solvent like sulfolane is added.

-

Addition of Dichloro-intermediate: Crude 2,2-dichloro-1,3-benzodioxole is added to the stirred suspension.

-

Reaction: The mixture is heated to 140-160 °C and maintained at this temperature for several hours. The progress of the reaction is monitored by gas chromatography.

-

Isolation and Purification: After completion, the reaction mixture is cooled and water is added to dissolve the inorganic salts. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of 2,2-Difluoro-1,3-benzodioxole as reported in the patent literature.

| Parameter | Value | Reference |

| Starting Material | 2,2-Dichloro-1,3-benzodioxole | US Patent 5,432,290 |

| Fluorinating Agent | Potassium Fluoride (KF) | US Patent 5,432,290 |

| Catalyst | Potassium Hydrogen Fluoride (KHF₂) | US Patent 5,432,290 |

| Solvent | Sulfolane | US Patent 5,432,290 |

| Reaction Temperature | 140-160 °C | US Patent 5,432,290 |

| Reaction Time | 7-8 hours | US Patent 5,432,290 |

| Yield | ~83% | US Patent 5,432,290 |

Biochemical Pathways

Interestingly, a biochemical route to hydroxylated derivatives of 2,2-difluoro-1,3-benzodioxole has been described. The bacterium Pseudomonas putida F1 is capable of oxidizing the parent compound to a mixture of 4- and 5-hydroxy derivatives. This enzymatic hydroxylation highlights the feasibility of accessing the 4-hydroxy isomer.

Caption: Biodegradation pathway of 2,2-Difluoro-1,3-benzodioxole by P. putida F1.

Conclusion

This compound is a valuable synthetic intermediate whose utility can be inferred from the broader application of functionalized benzodioxoles in drug discovery and development. While its direct synthesis and history are not explicitly detailed in readily accessible literature, logical synthetic routes can be proposed based on established chemical principles and analogous transformations. The detailed protocols for the synthesis of the parent 2,2-difluoro-1,3-benzodioxole provide a solid foundation for researchers aiming to prepare this and other functionalized derivatives. The exploration of both chemical and biochemical routes to this molecule opens up diverse possibilities for its incorporation into novel and potent bioactive compounds. Further research into the direct and efficient synthesis of this compound would be a valuable contribution to the field of medicinal chemistry.

Theoretical Analysis of 2,2-Difluoro-1,3-benzodioxole Derivatives: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,2-Difluoro-1,3-benzodioxol-4-ol and its derivatives. While direct computational studies on this specific molecule are not extensively available in public literature, this paper outlines the established in silico techniques and protocols used for the analysis of related benzodioxole compounds. The content herein is designed to equip researchers and drug development professionals with a robust framework for conducting their own theoretical investigations into the structural, electronic, and pharmacokinetic properties of this important chemical scaffold. The benzodioxole moiety is a key component in various bioactive compounds, and its fluorinated analogues often exhibit enhanced drug-target interactions and metabolic stability.[1][2] This guide serves as a foundational resource for leveraging computational chemistry to accelerate the discovery and development of novel therapeutics based on the 2,2-Difluoro-1,3-benzodioxole core.

Introduction to the 2,2-Difluoro-1,3-benzodioxole Scaffold

The 2,2-difluoro-1,3-benzodioxole ring system is a significant structural motif in medicinal chemistry and agrochemicals.[1] The inclusion of gem-difluoro substitution on the dioxole bridge can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics make fluorinated benzodioxoles attractive building blocks for the design of novel therapeutic agents.[2] For instance, the difluoro-1,3-benzodioxol-5-yl group is a key component in small molecule chaperones like Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis.[1] A thorough theoretical understanding of the structure, electronics, and reactivity of this compound is therefore crucial for the rational design of new and improved derivatives.

Physicochemical and Structural Data of Related Benzodioxoles

While specific experimental or calculated data for this compound is sparse, the following table summarizes key properties of the parent molecule, 2,2-Difluoro-1,3-benzodioxole, to provide a baseline for computational studies.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₂ | [3] |

| Molecular Weight | 158.10 g/mol | [3] |

| CAS Number | 1583-59-1 | [3] |

| Physical Form | Liquid | [4] |

| Density | 1.303 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.444 | [4] |

| SMILES | FC1(F)Oc2ccccc2O1 | [4] |

| InChI | 1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | [4] |

| InChIKey | DGCOGZQDAXUUBY-UHFFFAOYSA-N | [4] |

Methodologies for Theoretical Investigation

A robust theoretical study of this compound would typically involve a multi-faceted computational approach. The following protocols, based on common practices in computational chemistry for small organic molecules, are recommended.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used and reliable method for investigating the structural and electronic properties of molecules.[5]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Methodology:

-

Geometry Optimization: The molecular structure of this compound should be optimized to find its lowest energy conformation. A common and effective combination of functional and basis set for this purpose is B3LYP/6-311G(d,p).[5]

-

Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Electronic Property Calculation:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and steric effects.

-

Mulliken Charge Distribution: Calculation of atomic charges can help in understanding the polarity of the molecule and its interaction with other molecules.[5]

-

-

In Silico Pharmacokinetic (ADME) and Druglikeness Prediction

To assess the potential of this compound and its derivatives as drug candidates, various in silico models can be employed.

-

Software: SwissADME, Schrodinger Suite, or other ADME prediction tools.

-

Methodology:

-

Lipophilicity Calculation: The partition coefficient (logP) is a key determinant of a drug's absorption and distribution. Various computational models can be used to predict this value.

-

Aqueous Solubility: Predicting the solubility of the compound in water is crucial for its bioavailability.

-

Druglikeness Evaluation: Rules such as Lipinski's Rule of Five can be applied to assess the druglikeness of the molecule based on its physicochemical properties.

-

ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of the molecule can be predicted to identify potential pharmacokinetic challenges.[5]

-

Visualizing Theoretical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate a typical workflow for a theoretical study and the conceptual relationship between a molecule's electronic properties and its reactivity.

Caption: Workflow for a theoretical study of a small molecule.

Caption: Relationship between electronic properties and reactivity.

Conclusion

This whitepaper provides a foundational guide for conducting theoretical studies on this compound and its analogues. By employing the outlined quantum chemical and in silico methodologies, researchers can gain significant insights into the structure-property relationships of this important chemical scaffold. The systematic application of these computational techniques will undoubtedly facilitate the rational design and development of novel, more effective therapeutic agents and other specialized chemicals. The provided workflows and conceptual diagrams serve as a practical starting point for researchers embarking on the computational analysis of this and related molecular systems.

References

- 1. 2,2-Difluoro-4-cyano-1,3-benzodioxole | 161886-18-6 | Benchchem [benchchem.com]

- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]

- 3. 2,2-Difluoro-1,3-benzodioxole | C7H4F2O2 | CID 74103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-Difluoro-1,3-benzodioxole 97 1583-59-1 [sigmaaldrich.com]

- 5. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol from Pyrogallol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-Difluoro-1,3-benzodioxol-4-ol, a valuable building block in medicinal chemistry and drug development. The synthesis commences with pyrogallol, which undergoes a three-step reaction sequence involving the formation of a cyclic carbonate intermediate, followed by chlorination and subsequent fluorination. This application note outlines the reaction parameters, purification methods, and expected yields for each step, and includes a comprehensive table of quantitative data and a visual representation of the synthetic workflow.

Introduction

Fluorinated benzodioxole moieties are of significant interest in the pharmaceutical industry due to their ability to enhance metabolic stability and improve the pharmacokinetic profiles of drug candidates. The target compound, this compound, incorporates both the difluorinated dioxole ring and a free hydroxyl group, making it a versatile intermediate for further chemical modifications. The synthetic route described herein utilizes the readily available starting material, pyrogallol, and proceeds through a robust and scalable three-step process.

Synthetic Pathway Overview

The synthesis of this compound from pyrogallol is proposed to proceed via the following three steps:

-

Carbonate Formation: Pyrogallol is reacted with a phosgene equivalent, such as triphosgene, to form the cyclic intermediate, 4-hydroxy-1,3-benzodioxol-2-one.

-

Chlorination: The cyclic carbonate is then chlorinated using a reagent like phosphorus pentachloride to yield 2,2-dichloro-1,3-benzodioxol-4-ol.

-

Fluorination: The final step involves the fluorination of the dichloro-intermediate using a fluoride source, such as potassium fluoride, to produce the desired this compound.

Data Presentation

| Step | Reactant(s) | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| 1 | Pyrogallol | Triphosgene, Triethylamine | Dichloromethane | 0 to rt | 4 | 4-hydroxy-1,3-benzodioxol-2-one | ~85 |

| 2 | 4-hydroxy-1,3-benzodioxol-2-one | Phosphorus pentachloride | Toluene | 110 | 6 | 2,2-dichloro-1,3-benzodioxol-4-ol | ~75 |

| 3 | 2,2-dichloro-1,3-benzodioxol-4-ol | Potassium fluoride, Potassium hydrogen fluoride | Sulfolane | 140-160 | 8 | This compound | ~80 |

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-1,3-benzodioxol-2-one

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with pyrogallol (1.0 eq) and dichloromethane. The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: Triethylamine (2.2 eq) is added to the solution. A solution of triphosgene (0.4 eq) in dichloromethane is then added dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-hydroxy-1,3-benzodioxol-2-one.

Step 2: Synthesis of 2,2-dichloro-1,3-benzodioxol-4-ol

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 4-hydroxy-1,3-benzodioxol-2-one (1.0 eq) and toluene.

-

Reagent Addition: Phosphorus pentachloride (1.1 eq) is added portion-wise to the stirred solution.

-

Reaction: The reaction mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 6 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-water. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to yield 2,2-dichloro-1,3-benzodioxol-4-ol.

Step 3: Synthesis of this compound

-

Reaction Setup: A three-necked round-bottom flask fitted with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with 2,2-dichloro-1,3-benzodioxol-4-ol (1.0 eq), anhydrous potassium fluoride (2.5 eq), and potassium hydrogen fluoride (0.1 eq).[1][2]

-

Solvent Addition: Sulfolane is added to the flask.

-

Reaction: The mixture is heated to 140-160 °C with vigorous stirring for 8 hours.[1]

-

Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by distillation or column chromatography.

Visualizations

Caption: Synthetic workflow for this compound.

Safety Precautions

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood.

-

Triphosgene: Highly toxic and corrosive. Handle with extreme care and appropriate personal protective equipment (PPE).

-

Phosphorus pentachloride: Corrosive and reacts violently with water.

-

Potassium fluoride and Potassium hydrogen fluoride: Toxic and corrosive. Avoid contact with skin and eyes.

-

Sulfolane: High-boiling solvent. Ensure adequate ventilation when heating.

-

Dichloromethane and Toluene: Volatile and flammable organic solvents.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described three-step synthesis provides a reliable method for the preparation of this compound from pyrogallol. The protocol is suitable for laboratory-scale synthesis and has the potential for optimization and scale-up for applications in drug discovery and development. The use of a cyclic carbonate intermediate allows for the efficient introduction of the dichloro- and subsequently the difluoro-functionalities at the 2-position of the benzodioxole ring.

References

Application Notes and Protocols for 2,2-Difluoro-1,3-benzodioxol-4-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2-difluoro-1,3-benzodioxol-4-ol as a key intermediate in organic synthesis, with a particular focus on its application in the development of pharmaceutical agents. Detailed experimental protocols and data are provided to facilitate its use in a research and development setting.

Introduction

This compound is a versatile fluorinated building block that has gained significant interest in medicinal chemistry. The presence of the difluorinated dioxole ring can impart favorable pharmacological properties to a molecule, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This document outlines the synthetic utility of this compound, with a focus on its O-alkylation to form aryl ethers, a common structural motif in biologically active compounds.

Applications in Drug Discovery

The 2,2-difluoro-1,3-benzodioxole moiety is a key component in several drug candidates and approved therapeutic agents. A notable example is its role as a core structural element in the development of melatonin receptor agonists, such as Tasimelteon, which is used for the treatment of non-24-hour sleep-wake disorder.[1][2] The synthesis of such compounds often involves the O-alkylation of this compound to introduce a side chain that is crucial for receptor binding and activation.

Melatonin Receptor Agonists

Tasimelteon and related compounds act as agonists at the melatonin receptors MT1 and MT2, which are G-protein coupled receptors (GPCRs) involved in regulating circadian rhythms.[1][2][3] By mimicking the action of endogenous melatonin, these drugs can help to normalize sleep patterns.[1] The 2,2-difluoro-1,3-benzodioxole core is a key pharmacophore that contributes to the high affinity and selectivity of these compounds for the melatonin receptors.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving this compound.

General O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[4] In the context of this compound, this reaction allows for the introduction of various alkyl or substituted alkyl side chains at the 4-position.

Reaction Scheme:

Protocol:

-

Deprotonation: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile) is added a base (1.1 - 1.5 eq.) at room temperature. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The mixture is stirred for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

-

Alkylation: The alkylating agent (e.g., an alkyl bromide or iodide, 1.1 - 1.5 eq.) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is heated to an appropriate temperature (typically between 60-100 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired O-alkylated product.

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the Williamson ether synthesis with this compound and various alkylating agents.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl bromide | K₂CO₃ | DMF | 80 | 6 | 85-95 |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 70 | 4 | 90-98 |

| 1-Bromo-3-chloropropane | Cs₂CO₃ | DMF | 90 | 8 | 80-90 |

Mandatory Visualizations

Experimental Workflow for Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis of this compound derivatives.

Melatonin Receptor Signaling Pathway

The activation of melatonin receptors MT1 and MT2 by agonists like Tasimelteon initiates a cascade of intracellular signaling events.

Caption: Simplified signaling pathway of melatonin receptor agonists.[5][6][7][8]

Conclusion

This compound is a valuable synthetic intermediate for the preparation of biologically active molecules, particularly melatonin receptor agonists. The protocols and data presented herein provide a foundation for researchers to utilize this building block in their synthetic endeavors. The unique electronic properties conferred by the difluorinated dioxole ring make it an attractive scaffold for further exploration in drug discovery and development.

References

- 1. What is the mechanism of Tasimelteon? [synapse.patsnap.com]

- 2. Tasimelteon | C15H19NO2 | CID 10220503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mechanism of action of tasimelteon in non-24 sleep-wake syndrome: treatment for a circadian rhythm disorder in blind patients | CNS Spectrums | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Application Notes and Protocols for the Purification of 2,2-Difluoro-1,3-benzodioxol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2,2-Difluoro-1,3-benzodioxol-4-ol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocols outlined below are based on established methodologies for the purification of phenolic and fluorinated aromatic compounds.

Introduction

This compound is a fluorinated phenolic compound of significant interest in medicinal chemistry and materials science. The presence of the difluorobenzodioxole moiety can enhance metabolic stability and binding affinity of target molecules. Achieving high purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring reproducible biological and chemical results. These protocols describe two common and effective methods for purification: flash column chromatography and recrystallization.

Potential Impurities

The nature and quantity of impurities will depend on the synthetic route employed to prepare this compound. A common synthetic approach may involve the functionalization of 2,2-difluoro-1,3-benzodioxole. Potential impurities could include:

-

Unreacted Starting Materials: Such as 2,2-difluoro-1,3-benzodioxole or a functionalized precursor.

-

Isomeric Byproducts: Formation of the corresponding 5-hydroxy isomer.

-

Over-oxidation or Reduction Byproducts: Depending on the specific synthetic transformations.

-

Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

A thorough understanding of the synthetic pathway is crucial for developing an effective purification strategy.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for separating compounds with different polarities. Given the phenolic nature of this compound, silica gel is a suitable stationary phase.

Materials and Equipment:

-

Crude this compound

-

Silica gel (60 Å, 40-63 µm particle size)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp (254 nm)

-

Rotary evaporator

-

Collection tubes or flasks

Procedure:

-

TLC Analysis:

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots under a UV lamp. The desired product should be more polar than non-polar impurities. The optimal solvent system should give an Rf value of approximately 0.3 for the target compound.

-

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane.

-